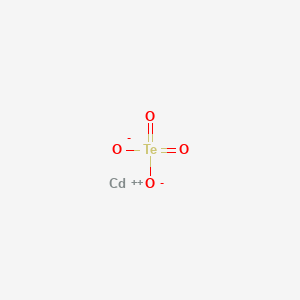
Cadmium tellurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium tellurate: is an inorganic compound composed of cadmium and tellurium, with the chemical formula CdTeO₄. It is a colorless solid that is insoluble in water and exhibits semiconducting properties. This compound is part of the monoclinic crystal system and can also crystallize in cubic and hexagonal systems at higher temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium tellurate can be synthesized through the reaction of cadmium sulfate and sodium tellurate in an ammonia solution. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the purification of cadmium and tellurium from mining byproducts. The purified elements are then reacted under controlled conditions to produce this compound. This process may include steps such as vacuum distillation, reduction with hydrogen, and chemical etching to achieve high-quality crystals .
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium tellurate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s semiconducting properties and its interaction with other chemical species .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other chalcogenides under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide and tellurium dioxide, while reduction can produce elemental cadmium and tellurium .
Wissenschaftliche Forschungsanwendungen
Chemistry: Cadmium tellurate is used in the synthesis of other cadmium-tellurium compounds and as a precursor for the production of cadmium telluride, a material widely used in photovoltaic cells .
Biology and Medicine: Research into the biological applications of this compound is limited due to its toxicity. its semiconducting properties make it a candidate for biosensor development and other diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of infrared optical materials and radiation detectors.
Wirkmechanismus
The mechanism by which cadmium tellurate exerts its effects is primarily related to its semiconducting properties. The compound can absorb and emit light, making it useful in optoelectronic devices. At the molecular level, this compound interacts with light to excite electrons, which then move through the material to create an electric current .
Vergleich Mit ähnlichen Verbindungen
Cadmium telluride (CdTe): A stable crystalline compound used in solar cells and infrared optical windows.
Cadmium zinc telluride (CdZnTe): Used in solid-state X-ray detectors and gamma-ray detectors.
Mercury cadmium telluride (HgCdTe): An infrared-sensitive semiconductor material.
Uniqueness: Cadmium tellurate is unique due to its specific crystal structures and its ability to undergo various chemical reactions.
Eigenschaften
CAS-Nummer |
15852-14-9 |
|---|---|
Molekularformel |
CdO4Te |
Molekulargewicht |
304.0 g/mol |
IUPAC-Name |
cadmium(2+);tellurate |
InChI |
InChI=1S/Cd.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
InChI-Schlüssel |
ZTXUIQYSNNFFDU-UHFFFAOYSA-L |
Kanonische SMILES |
[O-][Te](=O)(=O)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)

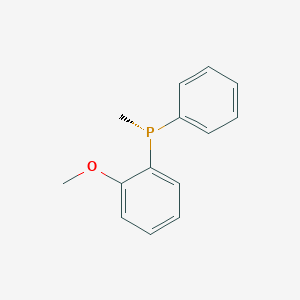
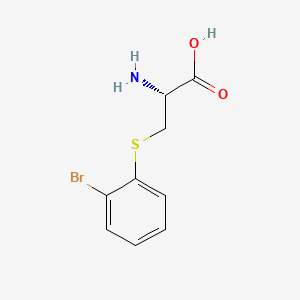
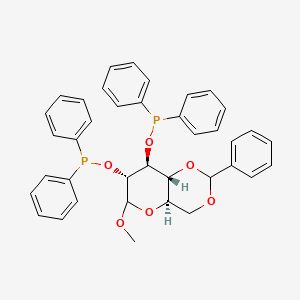
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
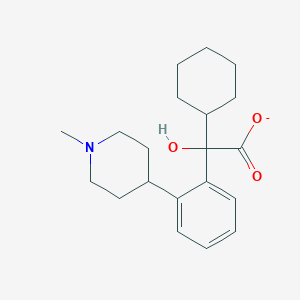
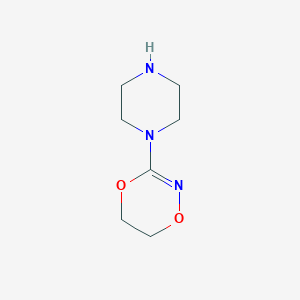

![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
